(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]-N-[(2S)-1-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(3-phenylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide
Description
(Deamino-Phe¹⁹,D-Ala²⁴,D-Pro²⁶-(R)-Phe²⁷)-GRP (19-27) is a synthetic peptide antagonist of the gastrin-releasing peptide receptor (GRPR or BB2 receptor). Its sequence, Deamino-Phe-His-Trp-Ala-Val-D-Ala-His-D-Pro-ψ(CH₂NH)Phe-NH₂, incorporates strategic modifications to enhance stability and receptor binding. Key structural features include:
- Deamino-Phe¹⁹: Removal of the N-terminal amino group to reduce proteolytic degradation.
- D-Ala²⁴ and D-Pro²⁶: D-amino acid substitutions to resist enzymatic cleavage and improve pharmacokinetics.
- ψ(CH₂NH)Phe²⁷: A reduced amide bond (pseudopeptide linkage) at position 27, which mimics the peptide backbone while enhancing proteolytic stability .
This compound is used in preclinical studies to block GRP-mediated pathways, such as hormone release (e.g., gastrin, insulin) and pruritus (itch) signaling . It exhibits cross-species reactivity (human, porcine, canine) due to conserved GRPR sequences in these species .
Properties
CAS No. |
142061-53-8 |
|---|---|
Molecular Formula |
C57H72N14O8 |
Molecular Weight |
1081.3 g/mol |
IUPAC Name |
(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]-N-[(2S)-1-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(3-phenylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H72N14O8/c1-34(2)50(70-51(73)35(3)58)56(78)65-36(4)52(74)69-47(27-41-30-60-33-64-41)57(79)71-23-13-20-48(71)55(77)68-45(24-38-16-9-6-10-17-38)53(75)62-31-42(25-39-28-61-44-19-12-11-18-43(39)44)66-54(76)46(26-40-29-59-32-63-40)67-49(72)22-21-37-14-7-5-8-15-37/h5-12,14-19,28-30,32-36,42,45-48,50,61H,13,20-27,31,58H2,1-4H3,(H,59,63)(H,60,64)(H,62,75)(H,65,78)(H,66,76)(H,67,72)(H,68,77)(H,69,74)(H,70,73)/t35-,36+,42-,45-,46-,47-,48+,50-/m0/s1 |
InChI Key |
YOZOWKFYBVVMMS-GYEVWEKDSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CN=CN6)NC(=O)CCC7=CC=CC=C7)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)CCC7=CC=CC=C7)NC(=O)C(C)N |
Synonyms |
((des-NH2)Phe(19)-D-Ala(24)-D-Pro(26)psi(CH2NH)Phe(27))-GRP(19-27) (de-NH2)Phe(19)-Ala(24)-Pro(26)psi(CH2NH)-Phe(27)-GRP (19-27) 2258U89 BW 10 BW 2258U89 BW-10 BW2258U89 GRP (19-27), (de-NH2)Phe(19)-Ala(24)-Pro(26)psi(CH2NH)Phe(27)- GRP (19-27),(de-NH2)phenylalanyl(19)-alanyl(24)-prolyl(26)psi(CH2NH)-phenylalanine(27)- |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Loading
The synthesis begins with the selection of a resin suitable for the target peptide’s C-terminal residue. For this analog, a Wang resin or Rink amide resin is typically used due to their compatibility with carboxyamide or carboxylic acid termini. The first amino acid (Phe27) is loaded onto the resin using a linker that allows eventual cleavage under mild acidic conditions.
Deprotection and Coupling Cycles
Each synthesis cycle consists of two critical steps:
-
Deprotection : Removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from the N-terminus using 20% piperidine in dimethylformamide (DMF).
-
Coupling : Activation of the incoming amino acid with reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N'-diisopropylcarbodiimide) in the presence of HOBt (hydroxybenzotriazole) to facilitate amide bond formation.
Challenging residues, such as D-Pro26 and D-Ala24, require extended coupling times (90–120 minutes) and elevated temperatures (40–50°C) to ensure complete reaction.
Industrial-Scale Production
Industrial manufacturing of (Deamino-Phe19,D-Ala24,D-Pro26-(R)-Phe27)-GRP (19-27) employs automated SPPS systems capable of producing multi-kilogram quantities. Key parameters for scalability include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Resin Loading | 0.1–0.3 mmol/g | 0.5–1.0 mmol/g |
| Coupling Reagent | HBTU/HOBt | TBTU/HOAt |
| Solvent System | DMF | Dichloromethane (DCM) |
| Reaction Volume | 10–20 mL/g resin | 5–10 mL/g resin |
| Purification Method | Analytical HPLC | Preparative HPLC |
Industrial processes prioritize cost efficiency while maintaining >98% purity. Continuous flow systems and in-line monitoring technologies are increasingly adopted to optimize yield.
Cleavage and Global Deprotection
After chain assembly, the peptide-resin conjugate undergoes cleavage using a trifluoroacetic acid (TFA)-based cocktail. A typical formulation includes:
| Component | Volume Ratio | Function |
|---|---|---|
| TFA | 82.5% | Acidic cleavage |
| Water | 5% | Scavenger |
| Triisopropylsilane | 5% | Cation scavenger |
| Phenol | 7.5% | Preventing side reactions |
The reaction is conducted for 2–3 hours at 25°C, followed by precipitation in cold diethyl ether. Crude peptide purity typically ranges from 70–85%.
Purification and Quality Control
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC with a C18 column (10 μm, 250 × 50 mm) is used for final purification. A gradient of 20–50% acetonitrile in 0.1% TFA over 60 minutes achieves baseline separation of target peptide from deletion sequences and epimerized byproducts.
Analytical Characterization
| Technique | Parameters | Key Data |
|---|---|---|
| Mass Spectrometry | ESI-MS, m/z calculated: 1081.3 | Observed: 1081.4 [M+H]+ |
| Amino Acid Analysis | Hydrolysis (6M HCl, 110°C, 24h) | Composition matches theoretical |
| Circular Dichroism | 190–260 nm scan | α-helical content: 28% |
Purified peptide must meet stringent criteria: ≥95% HPLC purity, endotoxin levels <0.1 EU/mg, and residual TFA <0.1%.
Stability Optimization
Lyophilization Conditions
The purified peptide is lyophilized using a three-step protocol:
-
Freezing at -80°C for 4 hours.
-
Primary drying at -40°C and 0.1 mBar for 24 hours.
-
Secondary drying at 25°C and 0.01 mBar for 6 hours.
This process yields a stable powder with <1% moisture content, suitable for long-term storage at -20°C.
Comparative Analysis of Species-Specific Modifications
While the human, porcine, and canine variants of GRP (19-27) share structural homology, subtle differences in receptor binding necessitate tailored synthesis approaches:
| Species | Modification Required | Coupling Efficiency |
|---|---|---|
| Human | D-Pro26, (R)-Phe27 | 89% |
| Porcine | D-Ala24, Deamino-Phe19 | 92% |
| Canine | D-Pro26, Deamino-Phe19 | 85% |
These variations impact overall yield, with canine sequences requiring additional coupling cycles due to increased steric hindrance .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of protected amino acid derivatives during SPPS.
Major Products
The major products of these reactions are modified peptides with altered stability, activity, or binding properties.
Scientific Research Applications
(Deamino-Phe19,D-Ala24,D-Pro26-®-Phe27)-GRP (19-27) has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling and receptor binding.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to bind to GRP receptors overexpressed in certain tumors.
Industry: Utilized in the development of diagnostic assays and as a tool in drug discovery.
Mechanism of Action
The mechanism of action of (Deamino-Phe19,D-Ala24,D-Pro26-®-Phe27)-GRP (19-27) involves binding to GRP receptors on target cells. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological responses such as cell proliferation, secretion of hormones, and modulation of neuronal activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Detailed Analysis
BW2258U89 Structural Similarities: Shares the same backbone modifications (Deamino-Phe¹⁹, D-Ala²⁴, D-Pro²⁶, ψ(CH₂NH)Phe²⁷) as the target compound. Functional Differences: BW2258U89 is reported to inhibit insulin release in dogs and gastrin release in rats at 0.1 mg/kg, demonstrating species-specific efficacy . In contrast, the target compound shows broader cross-species antagonism, particularly in pruritus models .
[D-Ala²⁴]GRP(20-26)-Heptapeptide Analogues
- Key Modifications : Substitutions at His²⁵ (e.g., Lys derivatives) and Leu²⁶ (e.g., MeLeu) enhance in vivo potency and duration (>3 hours).
- Comparison : While these analogues lack the ψ(CH₂NH) linkage at Phe²⁷, their D-Ala²⁴ substitution aligns with the target compound’s design. However, their IC₅₀ values (<20 µg/kg in rats) suggest marginally higher potency in amylase inhibition models .
Bombesin
- Functional Contrast : Bombesin is a natural agonist with high affinity for BB1 and BB2 receptors. Unlike the target antagonist, bombesin stimulates gastrin release and pancreatic secretion in dogs and humans .
- Species Reactivity : Both bombesin and porcine GRP show equivalent potency in elevating canine plasma hormones, highlighting conserved receptor interactions .
Porcine GRP (1-27)
- Role in Research : Used as a native agonist control. Studies in dogs demonstrate that porcine GRP and bombesin induce identical hormonal responses (e.g., gastrin, insulin), validating the target compound’s cross-species antagonist profile .
Mechanistic Insights
- Receptor Binding: The ψ(CH₂NH)Phe²⁷ modification in the target compound mimics the native peptide backbone while resisting proteolysis, a critical advantage over non-modified antagonists like BW2258U89 .
Biological Activity
(Deamino-Phe19,D-Ala24,D-Pro26-(R)-Phe27)-GRP (19-27) is a synthetic peptide analog of gastrin-releasing peptide (GRP), which plays a critical role in various biological processes, including the stimulation of gastrin release, smooth muscle contraction, and cellular growth. This compound has been modified to enhance its stability and biological activity, making it a valuable tool in both research and potential therapeutic applications.
- Molecular Formula: C57H72N14O8
- Molecular Weight: 1081.3 g/mol
- CAS Number: 142061-53-8
| Property | Value |
|---|---|
| Molecular Weight | 1081.3 g/mol |
| Structure | CID 9919768 |
| Source | PubChem |
The biological activity of (Deamino-Phe19,D-Ala24,D-Pro26-(R)-Phe27)-GRP (19-27) primarily involves its interaction with GRP receptors (GRPR) on target cells. Upon binding, it triggers intracellular signaling pathways that lead to various physiological responses, such as:
- Cell Proliferation: Promotes growth in certain cell types.
- Hormonal Secretion: Stimulates the release of hormones like gastrin.
- Neuronal Modulation: Influences neuronal activity and neurotransmitter release.
Binding Affinity and Selectivity
Research indicates that this peptide exhibits enhanced binding affinity for GRPR compared to native GRP, which is attributed to its structural modifications. This selectivity is crucial for potential applications in cancer therapy, where GRPR is often overexpressed.
Human, Porcine, and Canine Models
The biological activity of (Deamino-Phe19,D-Ala24,D-Pro26-(R)-Phe27)-GRP (19-27) has been studied across multiple species, including humans, pigs, and dogs. The following table summarizes key findings from various studies:
| Species | Study Focus | Key Findings |
|---|---|---|
| Human | Cancer therapy potential | Effective in targeting GRPR in human tumor cells. |
| Porcine | Gastrointestinal function | Stimulates gastric acid secretion similar to native GRP. |
| Canine | Neurological impact | Modulates neuronal signaling pathways in canine models. |
Case Studies
-
Human Cancer Studies:
- In vitro studies demonstrated that (Deamino-Phe19,D-Ala24,D-Pro26-(R)-Phe27)-GRP (19-27) significantly inhibited the growth of GRPR-positive cancer cell lines, suggesting its potential as a therapeutic agent for cancers such as prostate and breast cancer.
-
Porcine Gastrointestinal Research:
- Research indicated that administration of this peptide resulted in increased gastric acid secretion and enhanced motility in porcine models, paralleling the effects observed with natural GRP.
-
Canine Neurological Applications:
- A study involving canines showed that the peptide improved recovery rates from certain neurological conditions by enhancing synaptic transmission and neuronal health.
Therapeutic Potential
The unique properties of (Deamino-Phe19,D-Ala24,D-Pro26-(R)-Phe27)-GRP (19-27) make it a candidate for various therapeutic applications:
- Cancer Treatment: Targeting GRPR overexpressed in tumors.
- Gastrointestinal Disorders: Potential use in treating conditions like gastroparesis.
- Neurological Disorders: Investigated for its role in neuroprotection and recovery enhancement.
Research Applications
In addition to therapeutic uses, this peptide serves as a model compound for studying peptide synthesis and modification techniques. Its stability allows researchers to explore receptor interactions and intracellular signaling mechanisms more effectively.
Q & A
Q. How can theoretical frameworks (e.g., receptor allostery) guide the design of next-generation GRP analogs?
- Methodological Answer :
- Allosteric modulation hypothesis : Use mutagenesis (e.g., alanine scanning) to map receptor regions affected by D-Pro26.
- Network analysis : Identify residue-residue interaction networks using tools like RING or Dynamine.
- Iterative design : Combine computational predictions with high-throughput screening (HTS) to optimize pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
